molecular formula C16H20N2O B3160782 (1-ethyl-1H-indol-3-yl)(piperidino)methanone CAS No. 866145-26-8

(1-ethyl-1H-indol-3-yl)(piperidino)methanone

Cat. No. B3160782
CAS RN: 866145-26-8
M. Wt: 256.34 g/mol
InChI Key: VONJKYNKANQNSO-UHFFFAOYSA-N
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Description

(1-ethyl-1H-indol-3-yl)(piperidino)methanone is a heterocyclic compound with an indole nucleus. It combines an indole moiety (1H-indol-3-yl) with a piperidine-derived ketone (piperidino)methanone. The indole nucleus is aromatic and contains 10 π-electrons, making it chemically interesting . Physically, it appears as a crystalline, colorless substance with a characteristic odor.


Synthesis Analysis

Several synthetic methods can yield this compound. One such approach is the Fischer indole synthesis , where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol. This process produces the tricyclic indole structure .


Molecular Structure Analysis

The molecular formula for This compound is C15H18N2O. Its structure comprises an indole ring fused with a piperidine ring, with an ethyl group attached to the indole nitrogen. The piperidine ring contributes to its pharmacophore and biological activity .


Chemical Reactions Analysis

This compound may undergo various chemical reactions, including electrophilic substitutions on the indole ring due to its π-electron delocalization. Researchers have synthesized derivatives of indole for screening different pharmacological activities .

Advantages and Limitations for Lab Experiments

One of the major advantages of using (1-ethyl-1H-indol-3-yl)(piperidino)methanone in lab experiments is its selective targeting of mGluR5, which allows for a more specific investigation of the receptor's function. However, one limitation of this compound is its low solubility in water, which can hinder its use in certain experimental setups.

Future Directions

There are several future directions for the research on (1-ethyl-1H-indol-3-yl)(piperidino)methanone. One potential application is its use as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and addiction. Moreover, this compound can be used as a tool to investigate the role of mGluR5 in various brain functions and to develop new drugs targeting this receptor. Additionally, the synthesis and modification of this compound can lead to the development of novel compounds with improved pharmacological properties.

Scientific Research Applications

(1-ethyl-1H-indol-3-yl)(piperidino)methanone has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. Moreover, this compound has been used to investigate the role of mGluR5 in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

(1-ethylindol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-17-12-14(13-8-4-5-9-15(13)17)16(19)18-10-6-3-7-11-18/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJKYNKANQNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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